

Denfivontinib: Mechanism and Immune Activation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Denfivontinib

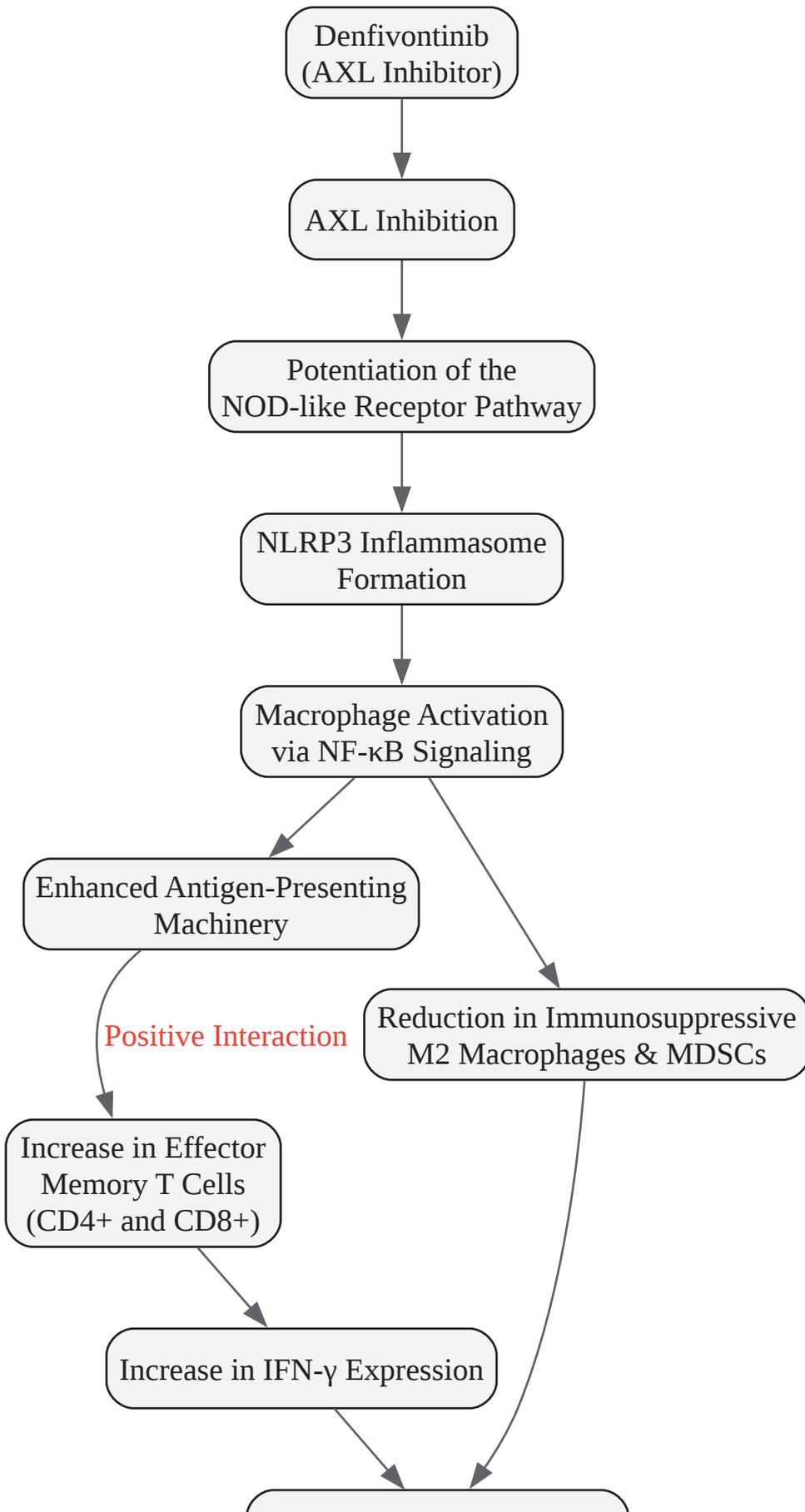
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Denfivontinib is an AXL receptor tyrosine kinase inhibitor. Recent research has elucidated its unique mechanism for activating the immune system, particularly when combined with anti-PD-1 therapy like pembrolizumab [1] [2].

The core mechanism by which **denfivontinib** enhances antitumor immunity can be summarized in the following diagram:



Enhanced Antitumor Effects

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Key Experimental Findings:

- **In Vivo Model:** The combination of **denfivontinib** and pembrolizumab was tested in a YHIM-2004 xenograft model derived from patients with non-small cell lung cancer (NSCLC) [1].
- **Cellular Effects:** This combination treatment resulted in enhanced differentiation of CD4+ and CD8+ memory T cells and an increase in IFN- γ expression. Concurrently, it reduced the number of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) [1].
- **Validation:** The crucial role of AXL inhibition was confirmed in AXL knockout mice, which showed enhanced antitumor effects [1].

Comparison with Lenvatinib's Immunomodulatory Effects

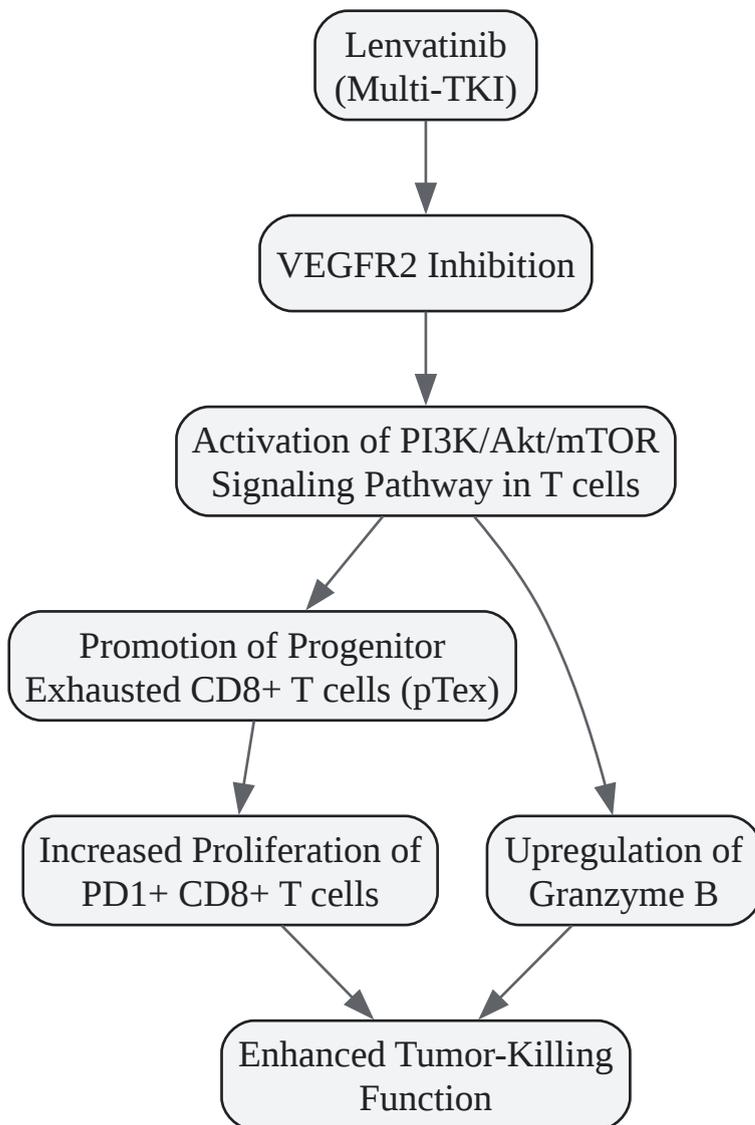
Lenvatinib, a multi-targeted tyrosine kinase inhibitor, also demonstrates immunomodulatory properties, but through a different primary mechanism focused on the tumor microenvironment [3] [4].

The table below contrasts the known immune activation mechanisms of **Denfivontinib** and Lenvatinib based on available research:

Feature	Denfivontinib	Lenvatinib
Primary Target	AXL receptor tyrosine kinase [1] [2]	VEGFR 1-3, FGFR 1-4, PDGFR α , RET, KIT [5] [4]
Key Immune Mechanism	Potentiates NLRP3 inflammasome formation, activating macrophages and enhancing T-cell differentiation [1].	Suppresses immunoinhibitory cells; promotes progenitor exhausted CD8+ T (pTex) cells and their function via mTOR pathway [3] [4].
Effects on T Cells	Enhances differentiation into effector CD4+ and CD8+ memory T cells; increases IFN- γ [1].	Increases proliferation and tumor-killing function (Granzyme B) of PD1+ CD8+ T cells [3].

Feature	Denfivontinib	Lenvatinib
Effects on Myeloid Cells	Reduces immunosuppressive M2 macrophages and MDSCs [1].	Modulates tumor-associated macrophages (TAMs) and reduces immunosuppressive infiltrates [4].
Combination with Anti-PD-1	Shows improved antitumor effects in preclinical NSCLC models [1] [2].	Combination with Pembrolizumab is clinically approved and shows high efficacy in HCC [4].
Experimental Models	YHIM-2004 PDX model (NSCLC), TC-1 mouse model, AXL knockout mice [1].	Orthotopic hepa1-6 mouse model (HCC), clinical samples from HCC patients [3] [4].

Lenvatinib's effect on the immune system, particularly on T cells, can be visualized as follows:



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Key Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of the key methodologies cited.

For Denfivontinib Studies [1]:

- **In Vivo Models:** Used a humanized mouse model with a patient-derived xenograft (YHIM-2004) and a TC-1 mouse model.

- **Treatment Regimen: Denfivontinib** (30 mg/kg) was administered orally daily, combined with pembrolizumab (10 mg/kg) injected intraperitoneally once every 5 days.
- **Flow Cytometry:** Tumor tissues were dissociated into single cells and analyzed with antibodies against human CD3, CD4, CD8, CD45RO, and CD197 (CCR7) to profile T-cell subsets and memory differentiation.

For Lenvatinib Studies [3]:

- **In Vivo Model:** Established an orthotopic hepa1-6 mouse model for hepatocellular carcinoma (HCC).
- **Treatment & Analysis:** Mice were treated with lenvatinib (100 mg/kg, daily). Tumor and spleen tissues were collected. CD8+ T cells were enriched using magnetic beads and analyzed via multicolor flow cytometry. Antibodies targeted CD8, PD-1, TCF1, TIM-3, and Ki-67 to identify T-cell exhaustion subsets and proliferation.
- **In Vitro Differentiation:** Naive CD8+ T cells were sorted from mouse spleen and stimulated with CD3/CD28 dynabeads for 6 days in the presence of lenvatinib to observe its direct effects on T-cell differentiation.

Interpretation and Further Research

The available data shows that both **denfivontinib** and lenvatinib are capable of modulating the immune system to fight cancer, but they operate through **distinct primary mechanisms**—AXL inhibition for **denfivontinib** and anti-angiogenic multi-kinase inhibition for lenvatinib.

- **Denfivontinib** appears to act by fundamentally altering the immune landscape through macrophage and inflammasome activation [1].
- **Lenvatinib** directly targets and rejuvenates exhausted CD8+ T cell populations within the tumor microenvironment [3] [4].

A direct, head-to-head comparison in a single, controlled experimental setting is not available in the current search results. Such a study would be necessary to make definitive, quantitative conclusions about their relative potency or efficacy.

To advance your research, you may need to:

- **Consult specialized databases** like ClinicalTrials.gov for any ongoing head-to-head trials.
- **Perform a direct experimental comparison** if the resources are available, using the protocols above as a starting point.

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To cite this document: Smolecule. [Denfivontinib: Mechanism and Immune Activation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548034#denfivontinib-immune-activation-comparison>]

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